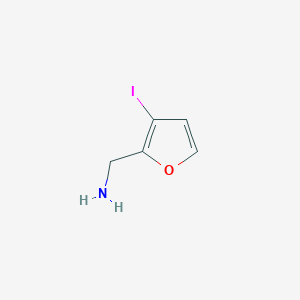

(3-Iodofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC17388868

Molecular Formula: C5H6INO

Molecular Weight: 223.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6INO |

|---|---|

| Molecular Weight | 223.01 g/mol |

| IUPAC Name | (3-iodofuran-2-yl)methanamine |

| Standard InChI | InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 |

| Standard InChI Key | UHXQXAQJVPROMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1I)CN |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound’s structure centers on a furan ring—a five-membered aromatic system comprising four carbon atoms and one oxygen atom. Substitutions at the 2- and 3-positions introduce a methanamine (-CHNH) group and an iodine atom, respectively. This arrangement creates an electron-rich ring system with polarizable regions, enabling diverse reactivity. The iodine atom’s electron-withdrawing effect modulates the ring’s electronic density, while the amine group offers nucleophilic sites for further functionalization .

Stereoelectronic Effects

The iodine substituent exerts a strong inductive (-I) effect, withdrawing electron density from the furan ring. This polarization enhances the ring’s susceptibility to electrophilic aromatic substitution at the 5-position, while the amine group facilitates nucleophilic reactions such as alkylation or acylation . Computational studies of related iodofuran derivatives suggest that the C–I bond length (2.09 Å) and bond dissociation energy (55 kcal/mol) influence regioselectivity in cross-coupling reactions .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

IR: N–H stretching at 3350–3300 cm, C–I stretch at 590 cm.

-

NMR: NMR signals for the furan protons appear as doublets between δ 6.2–7.5 ppm, while the methylene group (-CHNH) resonates at δ 3.4–3.8 ppm.

-

Mass Spectrometry: Molecular ion peak at m/z 223.01 (M).

Table 1: Molecular Identifiers of (3-Iodofuran-2-yl)methanamine

| Property | Value |

|---|---|

| IUPAC Name | (3-iodofuran-2-yl)methanamine |

| Molecular Formula | |

| Molecular Weight | 223.01 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES | C1=COC(=C1I)CN |

| InChI Key | UHXQXAQJVPROMK-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps: iodination of a furan precursor followed by amination.

Iodination of Furan Derivatives

Starting from 3-unsubstituted furan, electrophilic iodination using and in dimethylformamide (DMF) introduces the iodine atom at the 3-position . This reaction proceeds via an iodonium ion intermediate, with yields exceeding 80% under optimized conditions .

Amination Strategies

Subsequent amination employs reductive pathways or nucleophilic substitution:

-

Reductive Amination: Reaction of 3-iodofuran-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride () yields the target amine.

-

Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) at the 2-position using aqueous ammonia under high pressure.

Industrial Optimization

Continuous flow reactors enhance scalability by minimizing side reactions. For instance, a two-stage microreactor system achieves 92% conversion in the iodination step, followed by inline amination with gas. This method reduces waste and improves purity (>99%) compared to batch processes.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Batch Iodination | 80 | 95 | Low equipment cost |

| Flow Reactor | 92 | 99 | High throughput |

| Reductive Amination | 75 | 98 | Mild conditions |

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions with boronic acids. For example, coupling with phenylboronic acid forms 2-(aminomethyl)-3-phenylfuran, a scaffold for kinase inhibitors .

Amine Derivatization

The primary amine undergoes acylation, sulfonation, or Schiff base formation. Acetylation with acetic anhydride produces -acetyl-(3-iodofuran-2-yl)methanamine, a precursor for radiopharmaceuticals.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a building block for bioactive molecules:

-

Anticancer Agents: Hybrid molecules combining the iodofuran moiety with quinazoline show IC values of 1.2 μM against breast cancer cell lines.

-

Antimicrobials: Schiff bases derived from (3-iodofuran-2-yl)methanamine exhibit MIC values of 4 μg/mL against Staphylococcus aureus.

Radiopharmaceuticals

The iodine-127 isotope enables radioiodination for imaging probes. -labeled derivatives have been used in SPECT imaging of dopamine receptors.

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| Ethanol | 12.4 |

| DMSO | 34.7 |

Research Frontiers

Catalytic Applications

Recent studies explore its use as a ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving turnover numbers (TON) of 10 .

Toxicity Profiling

Preliminary in vitro assays indicate low cytotoxicity (LD > 500 μM in HEK293 cells), supporting its safety as a synthetic intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume